2-Fold Greater Target Potency Against Plasmodium falciparum PheRS Compared to Parent Hit BRD3444
BRD7929 inhibits Plasmodium falciparum cytoplasmic phenylalanyl-tRNA synthetase (PfcFRS) with an IC50 of 23 nM (pIC50 7.6), representing a 2-fold improvement over the parent hit BRD3444, which has an IC50 of 46 nM (pIC50 7.3) in the same assay [1]. Both compounds were evaluated against the purified recombinant PfcFRS alpha subunit under identical conditions.
| Evidence Dimension | PfcFRS enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 2.3 × 10⁻⁸ M (23 nM); pIC50 7.6 |
| Comparator Or Baseline | BRD3444: IC50 4.6 × 10⁻⁸ M (46 nM); pIC50 7.3 |
| Quantified Difference | 2.0-fold lower IC50 (more potent) vs BRD3444 |
| Conditions | Purified recombinant PfcFRS alpha subunit; in vitro biochemical assay; source: IUPHAR Guide to Malaria Pharmacology [1] |
Why This Matters
The 2-fold potency gain at the target level translates into meaningfully lower effective doses in vivo and widens the therapeutic window for parasite clearance.
- [1] IUPHAR/BPS Guide to Malaria Pharmacology. Plasmodium falciparum phenylalanyl-tRNA synthetase alpha subunit target page. BRD7929 pIC50 7.6; BRD3444 pIC50 7.3. View Source
